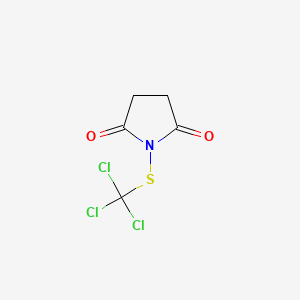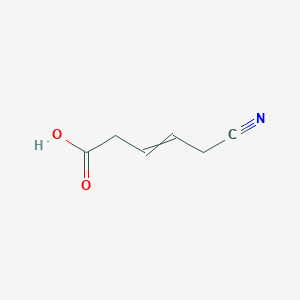
5-Cyanopent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyanopent-3-enoic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (-CN) attached to the third carbon of a pentenoic acid chain
Preparation Methods
The synthesis of 5-Cyanopent-3-enoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where malonic acid derivatives react with aldehydes in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by various bases like piperidine or pyridine .
Industrial production methods may involve more scalable processes, such as the direct treatment of amines with cyanoacetates. This method can be performed without solvents at elevated temperatures, making it efficient for large-scale synthesis .
Chemical Reactions Analysis
5-Cyanopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 5-aminopent-3-enoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyanopent-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano groups.
Industry: It can be used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism by which 5-Cyanopent-3-enoic acid exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
5-Cyanopent-3-enoic acid can be compared with other similar compounds, such as:
Pent-3-enoic acid: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanopropanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
5-Aminopent-3-enoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
821-27-2 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-cyanopent-3-enoic acid |
InChI |
InChI=1S/C6H7NO2/c7-5-3-1-2-4-6(8)9/h1-2H,3-4H2,(H,8,9) |
InChI Key |
LTCGUGJGQJOVJN-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


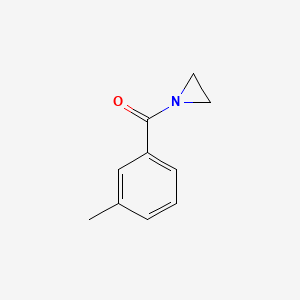

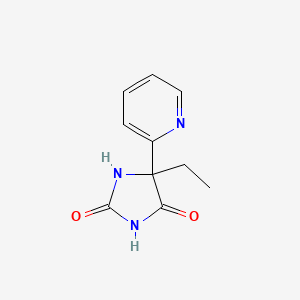
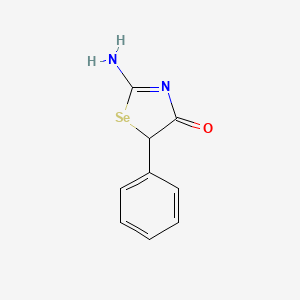
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
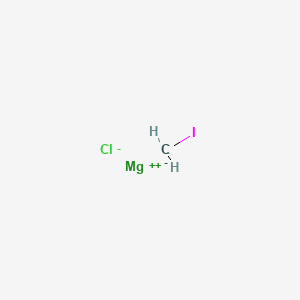
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
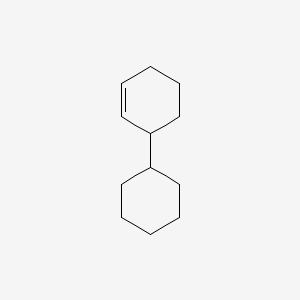
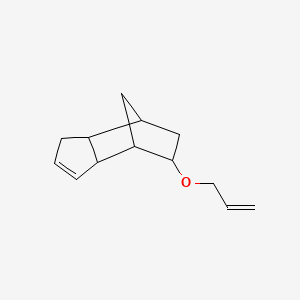
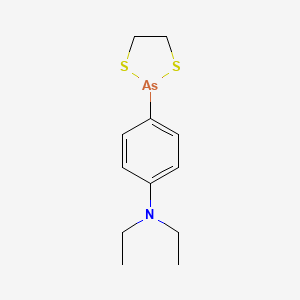
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
